molecular formula C22H30N6OS B2555657 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 954030-05-8

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Katalognummer B2555657
CAS-Nummer: 954030-05-8
Molekulargewicht: 426.58
InChI-Schlüssel: FAMSZRBDRICJFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidines, a class closely related to the compound , in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity. Synthesis efforts aimed at modifying the structural components of these compounds have led to variants with significant anti-inflammatory properties and a better therapeutic index compared to traditional NSAIDs like phenylbutazone and indomethacin. These findings suggest a promising direction for the compound's application in developing safer anti-inflammatory medications (Auzzi et al., 1983).

Anticancer and Anti-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential in inhibiting cancer cell proliferation and lipoxygenase, an enzyme involved in the inflammation process. The structure-activity relationship (SAR) analysis of these derivatives provides insights into designing more effective anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidin derivatives has been explored, with several compounds showing significant activity against both Gram-positive and Gram-negative bacteria. This research opens up avenues for using these derivatives in developing new antimicrobial agents to combat resistant bacterial strains. The synthesis of these compounds and their structural modifications play a critical role in enhancing their efficacy as antibacterial agents (Khobragade et al., 2010).

Herbicidal Activity

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has also identified their potential as herbicides. The synthesis of novel derivatives and evaluation of their herbicidal activity against various plant species indicate that specific compounds within this class can effectively inhibit plant growth. This finding suggests a possible application in developing new herbicidal formulations to manage weed populations in agricultural settings (Luo et al., 2019).

Phosphodiesterase Inhibitors

Compounds based on the pyrazolo[3,4-d]pyrimidinone structure have been identified as potent and selective inhibitors of phosphodiesterase (PDE), with implications for treating various conditions associated with cognitive impairment. These inhibitors show promise in addressing cognitive deficits linked to neurodegenerative and neuropsychiatric diseases by modulating the levels of cyclic nucleotides within the brain (Dumaitre & Dodic, 1996).

Eigenschaften

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMSZRBDRICJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.